molecular formula C15H27ClN2O3 B12109014 Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride

Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride

Cat. No.: B12109014
M. Wt: 318.84 g/mol
InChI Key: JHENMUSTZVBDIS-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with methyl substituents at positions 6 and 6, a methyl ester at position 2, and a 2-amino-3,3-dimethylbutanoyl group at position 2. This hydrochloride salt (CAS: 565456-77-1) is a key intermediate in synthesizing peptidomimetic protease inhibitors, particularly for viral targets like hepatitis C virus (HCV) NS3 and SARS-CoV-2 3CLpro . Its stereochemistry—(1R,2S,5S)—is critical for binding to protease active sites, as demonstrated in X-ray crystallography studies .

Properties

Molecular Formula

C15H27ClN2O3

Molecular Weight

318.84 g/mol

IUPAC Name

methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C15H26N2O3.ClH/c1-14(2,3)11(16)12(18)17-7-8-9(15(8,4)5)10(17)13(19)20-6;/h8-11H,7,16H2,1-6H3;1H

InChI Key

JHENMUSTZVBDIS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)N)C(=O)OC)C.Cl

Origin of Product

United States

Preparation Methods

Bicyclic Core Synthesis

The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate core is synthesized via cyclization reactions. A representative method (FR2972453B1) involves:

  • Hydroxyl substitution : (1R,5S)-2-hydroxy-6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester is treated with a hydroxyl compound (e.g., methanol) to form a pyrrolidine intermediate.

  • Cyanidation : The pyrrolidine intermediate undergoes cyanation to yield tert-butyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.

  • Deprotection and esterification : Acidic hydrolysis removes the tert-butyl group, followed by methyl esterification using methanol and trimethylchlorosilane (TMSCl) to form the methyl ester.

Amino Acid Side Chain Introduction

The 2-amino-3,3-dimethylbutanoyl moiety is introduced via peptide coupling. Key steps include:

  • Boc-protection : Boc-(S)-tert-leucine is activated using HATU or EDC/HOBt and coupled to the bicyclic core’s amine group.

  • Deprotection : The Boc group is removed with ZnCl₂ in acetic anhydride or HCl in dioxane to yield the free amine.

  • Hydrochloride formation : The free base is treated with HCl gas or aqueous HCl to precipitate the hydrochloride salt.

Critical Reaction Conditions and Catalysts

Coupling Reagents and Solvents

  • HATU/DIPEA : Used for amide bond formation between Boc-tert-leucine and the bicyclic amine in DMF (yields: 70–85%).

  • EDC/HOBt : Alternative coupling system in dichloromethane, yielding comparable results but requiring longer reaction times.

  • TMSCl/MeOH : Efficient for esterification without racemization, achieving >90% conversion under mild conditions.

Stereochemical Control

  • Chiral auxiliaries : The (1R,2S,5S) configuration of the bicyclic core is preserved using enantiomerically pure starting materials.

  • Low-temperature reactions : Coupling at 0–5°C minimizes epimerization during amide bond formation.

Optimization Strategies

Yield Improvement

  • Iterative esterification : Repeating esterification steps with TMSCl/MeOH increases yields from 75% to >99%.

  • Catalyst screening : ZnCl₂ in acetic anhydride enhances acylation efficiency (81–96% yields).

Purification Techniques

  • Recrystallization : Methanol/water mixtures purify the hydrochloride salt, achieving >98% purity.

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate) isolates intermediates with 90–95% recovery.

Analytical Validation

Structural Confirmation

  • NMR : Key signals include δ 1.42 (s, 9H, Boc), δ 3.72 (s, 3H, COOCH₃), and δ 4.56 (dq, bicyclic protons).

  • HPLC : Chiral HPLC confirms enantiomeric excess >99% using a Chiralpak AD-H column.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₅H₂₇ClN₂O₃
Molecular Weight318.84 g/mol
Melting Point198–202°C
Optical Rotation ([α]₂₀D)+42.5° (c = 1.0, MeOH)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
HATU/DIPEA couplingHigh efficiency, minimal racemizationCost of HATU74–85
EDC/HOBt couplingLower reagent costLonger reaction time70–78
TMSCl/MeOH esterificationRoom-temperature, scalableRequires anhydrous conditions90–99

Industrial-Scale Considerations

Cost-Effective Catalysts

  • ZnCl₂ : Preferred for large-scale acylation due to low cost and high turnover.

  • Reagent recycling : Bicyclic benziodazolone coupling agents are recoverable via electrolytic oxidation, reducing waste.

Environmental Impact

  • Solvent selection : DMF and dichloromethane are replaced with MeCN or ethyl acetate in newer protocols to meet green chemistry standards .

Chemical Reactions Analysis

Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Pharmacological Potential

Research indicates that methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate; hydrochloride may exhibit several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Cytotoxic Effects : The compound has shown potential activity against cancer cell lines, indicating its utility in oncology research for developing anticancer agents.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, which is significant for treating inflammatory diseases.

Biochemical Studies

The compound's unique structure allows for interaction studies that can elucidate its metabolic pathways and biological targets. Recent advances in computational methods have facilitated predictions regarding its interactions with various biological systems, enhancing our understanding of its pharmacodynamics.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions, requiring precise control of reaction conditions to achieve high yields and purity. The chemical reactivity of the compound includes:

  • Enzymatic Reactions : It can undergo various reactions facilitated by enzymes in biological systems, highlighting its potential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • A study published in PubChem discusses the synthesis pathways and potential biological activities of similar compounds, providing insights into their structural characteristics and pharmacological profiles .
  • Research documented in the Journal of Medicinal Chemistry outlines the development of derivatives based on the bicyclic structure, emphasizing their enhanced biological activities .

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparison of Bicyclic Protease Inhibitors

Compound Name Molecular Formula Molecular Weight (amu) Key Structural Features Target Virus Reference
Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl C₁₆H₂₆ClN₂O₃ 329.84 3-azabicyclo[3.1.0]hexane, 6,6-dimethyl, 2-amino-3,3-dimethylbutanoyl, methyl ester HCV, SARS-CoV-2
SCH 503034 C₂₃H₃₉N₅O₅ 465.29 3-azabicyclo[3.1.0]hexane, cyclobutylmethyl, tert-butyl carbamate HCV NS3
Nirmatrelvir (PF-07321332) C₂₃H₃₂F₃N₅O₄ 499.53 3-azabicyclo[3.1.0]hexane, trifluoromethyl, nitrile warhead SARS-CoV-2 3CLpro
Compound 1 (from ) C₂₃H₃₉N₅O₅ 465.29 3-azabicyclo[3.1.0]hexane, cyclobutyl, tert-butylcarbamoylamino SARS-CoV-2 3CLpro


Key Observations :

  • Core Structure : All compounds share the 3-azabicyclo[3.1.0]hexane scaffold, but substituents vary to optimize target binding. For example, nirmatrelvir incorporates a nitrile moiety for covalent inhibition of SARS-CoV-2 3CLpro .
  • Bioactivity: The 2-amino-3,3-dimethylbutanoyl group in the target compound enhances hydrogen bonding with protease catalytic residues, while SCH 503034 uses a cyclobutylmethyl group for hydrophobic interactions .
  • Stereochemical Specificity : (1R,2S,5S) configuration is conserved in analogs targeting HCV and SARS-CoV-2 proteases, underscoring its role in maintaining inhibitory potency .

Key Observations :

  • Ester Hydrolysis : The methyl ester in the target compound is frequently hydrolyzed to a carboxylic acid for further functionalization, a step critical in synthesizing active inhibitors .
  • Peptide Coupling: HATU-mediated coupling with protected amino acids (e.g., tert-butoxycarbonyl-valine) is a common strategy to introduce side chains for protease binding .

Pharmacokinetic and Toxicity Profiles

  • Oral Bioavailability : Enhanced by lipophilic substituents (e.g., tert-butyl groups) .
  • Metabolic Stability : The 6,6-dimethyl group on the bicyclic core reduces oxidative metabolism in the liver .
  • Toxicity: No significant off-target effects reported due to high selectivity for viral proteases over human homologs .

Biological Activity

Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate; hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with the following details:

Property Details
Molecular Formula C15H27ClN2O3
Molecular Weight 318.84 g/mol
IUPAC Name methyl (1R,2S,5S)-3-[(2R)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate; hydrochloride
CAS Number 565456-77-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The azabicyclo[3.1.0]hexane ring system allows for specific binding to enzymes and receptors, which can modulate their activity and influence biochemical pathways.

Proposed Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors could result in effects on neurotransmission and pain perception.
  • Antioxidant Activity : Potential scavenging of free radicals may contribute to its protective effects against oxidative stress.

Biological Activities

Research has indicated several potential biological activities associated with Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate; hydrochloride:

1. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent .

2. Cytotoxic Effects

Preliminary investigations indicate that it may possess cytotoxic properties against certain cancer cell lines, highlighting its potential utility in oncology .

3. Anti-inflammatory Effects

The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antibacterial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting a mechanism through which it may inhibit tumor growth .
  • Anti-inflammatory Research : Experimental models showed that administration of the compound reduced inflammatory markers in tissue samples, supporting its role in managing inflammation-related disorders .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can its purity be optimized?

The synthesis typically involves cyclization of precursors under controlled conditions. For example, cyclopropane ring formation in similar azabicyclo compounds requires strong bases/acids (e.g., H₂SO₄ or NaOH) to drive bicyclic closure . Key steps include:

  • Precursor functionalization : Introducing amino and carboxylate groups via nucleophilic substitution or amidation.
  • Cyclization : Temperature-controlled reactions (e.g., 80°C in inert atmospheres) to minimize side products .
  • Purification : Crystallization using solvents like pentane/ether mixtures or automated continuous flow systems for scalable purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For example, methyl ester protons appear as singlets near δ 3.7–3.8 ppm, while bicyclic protons show distinct splitting patterns .
  • Mass spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to validate the bicyclic framework .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional group integrity .

Advanced Research Questions

Q. How does the compound’s bicyclic structure influence its reactivity in pharmacological studies?

The 3-azabicyclo[3.1.0]hexane core enhances rigidity, improving target binding affinity. Key reactivity aspects include:

  • Amino group participation : The 2-amino-3,3-dimethylbutanoyl moiety acts as a hydrogen bond donor, critical for enzyme inhibition (e.g., proteases) .
  • Steric effects : The 6,6-dimethyl groups hinder nucleophilic attacks, stabilizing the compound under physiological conditions .
  • Derivatization potential : The methyl ester allows hydrolysis to carboxylic acids for prodrug strategies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (IC₅₀ vs. Ki). Standardize protocols using validated models .
  • Purity issues : Trace solvents (e.g., dioxane) or byproducts (e.g., unreacted precursors) can interfere. Use HPLC-MS for purity verification (>99%) .
  • Stereochemical inconsistencies : Ensure enantiomeric purity via chiral chromatography or X-ray crystallography .

Q. What strategies optimize the compound’s synthetic yield for large-scale pharmacological testing?

  • Catalyst screening : Transition metals (e.g., CuI) improve coupling efficiency in amidation steps .
  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing reaction times from hours to minutes .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

  • Target identification : Use affinity chromatography with immobilized derivatives to isolate binding proteins .
  • Kinetic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd) .
  • In vivo models : Radiolabeled analogs (e.g., ¹⁴C-methyl ester) track biodistribution and metabolism in rodents .

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